ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
The exact mass of the compound this compound is 412.13221655 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 3-[7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FO6/c1-3-28-22(26)11-10-19-14(2)18-9-8-17(12-21(18)30-23(19)27)29-13-20(25)15-4-6-16(24)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHBTXMMZVAFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, a complex organic compound, belongs to the class of chromen-2-one derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in anti-inflammatory, antioxidant, and anticancer treatments.
| Property | Value |
|---|---|
| Molecular Formula | C23H21FO6 |
| Molecular Weight | 412.4076 g/mol |
| CAS Number | 489417-13-2 |
| SMILES | CCOC(=O)CCc1c(=O)oc2c(c1C)ccc(c2)OCC(=O)c1ccc(cc1)F |
The compound's structure features a chromen-2-one core which is central to its biological activity. The presence of the fluorophenyl group is particularly notable for enhancing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chromen-2-one structure facilitates binding to these targets, modulating their activity and leading to various biological effects. Notably, the compound has shown promise in:
- Anti-inflammatory Activity : Studies indicate that derivatives of chromen-2-one exhibit significant anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The compound may scavenge free radicals, thus protecting cells from oxidative stress.
- Anticancer Effects : Preliminary research suggests that it can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Case Study 1: Anticancer Activity
In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound in a rat model of arthritis. Results indicated a reduction in swelling and pain, attributed to decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Comparative Biological Activity
| Activity Type | Ethyl 3-{7-[...]} | Reference Compound A | Reference Compound B |
|---|---|---|---|
| Anti-inflammatory | Significant | Moderate | Low |
| Antioxidant | High | Moderate | High |
| Anticancer | Strong (IC50 = XX µM) | Moderate (IC50 = XX µM) | Weak (IC50 = XX µM) |
Applications in Medicinal Chemistry
This compound serves as a valuable scaffold for developing new drugs targeting inflammatory diseases and cancers. Its structural features allow for further modifications that can enhance its efficacy and selectivity.
Future Directions
Research is ongoing to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- Clinical Trials : Investigating safety and efficacy in human subjects for potential therapeutic use.
- Mechanistic Studies : Elucidating the precise molecular pathways involved in its biological effects.
Q & A
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Scalability Issues :
- Purity Control : Column chromatography is replaced with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification .
- Catalyst Recycling : Immobilized DMAP on silica reduces reagent waste in carbodiimide-mediated routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
